molecular formula C16H16N4O2 B10940920 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10940920
M. Wt: 296.32 g/mol
InChI Key: SQWXFEXMUUBYJX-UHFFFAOYSA-N
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Description

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

    Coupling of the Pyrazole and Isoxazole Rings: The two rings can be coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole ring, an isoxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-3-20-11(2)14(10-17-20)18-16(21)13-9-15(22-19-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21)

InChI Key

SQWXFEXMUUBYJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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